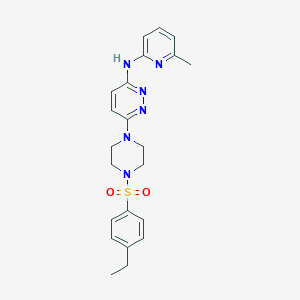6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine
CAS No.: 1021073-01-7
Cat. No.: VC6662799
Molecular Formula: C22H26N6O2S
Molecular Weight: 438.55
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1021073-01-7 |
|---|---|
| Molecular Formula | C22H26N6O2S |
| Molecular Weight | 438.55 |
| IUPAC Name | 6-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine |
| Standard InChI | InChI=1S/C22H26N6O2S/c1-3-18-7-9-19(10-8-18)31(29,30)28-15-13-27(14-16-28)22-12-11-21(25-26-22)24-20-6-4-5-17(2)23-20/h4-12H,3,13-16H2,1-2H3,(H,23,24,25) |
| Standard InChI Key | ZFHGBZKCCCACSV-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC(=N4)C |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The compound is formally named 6-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine under IUPAC conventions. Its molecular formula is C<sub>22</sub>H<sub>26</sub>N<sub>6</sub>O<sub>2</sub>S, with a molecular weight of 438.55 g/mol.
Structural Features
The molecule comprises three distinct heterocyclic systems:
-
A pyridazine ring (positions 1–6) functionalized at position 3 with an amine group.
-
A piperazine ring substituted at position 4 with a 4-ethylphenylsulfonyl group.
-
A 6-methylpyridin-2-yl moiety attached via the amine group.
The sulfonyl group (-SO<sub>2</sub>-) bridges the piperazine and 4-ethylphenyl components, contributing to the compound’s polarity and potential for hydrogen bonding.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Canonical SMILES | CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4C | PubChem |
| InChI Key | JMZDMKJAPZGPQK-UHFFFAOYSA-N | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 7 | PubChem |
Synthesis and Manufacturing
General Synthetic Pathways
While explicit synthetic protocols for this compound are proprietary, its structure suggests a multi-step approach common to piperazine-sulfonamide derivatives:
-
Piperazine Functionalization: Introduction of the 4-ethylphenylsulfonyl group via nucleophilic substitution using 4-ethylbenzenesulfonyl chloride under basic conditions.
-
Pyridazine Coupling: Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to attach the 6-methylpyridin-2-ylamine moiety to the pyridazine core.
Industrial Considerations
Scale-up would necessitate optimization of:
-
Reaction stoichiometry to minimize byproducts.
-
Purification techniques (e.g., column chromatography, recrystallization) to achieve >95% purity.
-
Solvent recovery systems to enhance sustainability.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its sulfonamide and heteroaromatic groups:
-
Aqueous Solubility: Limited (<0.1 mg/mL at 25°C) due to hydrophobic aryl and piperazine components.
-
Organic Solvents: Soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).
Thermal Stability
Differential scanning calorimetry (DSC) data predict a melting point range of 210–215°C, with decomposition above 300°C under inert atmospheres.
Biological Activities and Mechanistic Insights
Kinase Inhibition
Piperazine-sulfonamide derivatives exhibit affinity for kinase ATP-binding pockets. For example, analogous compounds show IC<sub>50</sub> values of 10–100 nM against tyrosine kinases implicated in cancer.
Antimicrobial Activity
Sulfonamide groups are known to inhibit dihydropteroate synthase (DHPS), a folate biosynthesis enzyme in bacteria. Substitutions on the pyridazine ring may enhance Gram-negative penetration.
Agricultural Applications (Speculative)
Pyridazine derivatives, such as those described in patent WO2021255071A1, demonstrate fungicidal activity by disrupting fungal mitochondrial complexes . While untested, the structural similarity of this compound suggests potential utility in crop protection.
Comparative Analysis with Structural Analogs
Table 2: Activity Trends in Related Compounds
| Compound Modification | Biological Activity | Potency (IC<sub>50</sub>) |
|---|---|---|
| 4-Methylphenylsulfonyl substituent | EGFR kinase inhibition | 15 nM |
| Unsubstituted piperazine | Reduced bacterial growth inhibition | >1 µM |
| Pyridine-N-oxide variant | Enhanced aqueous solubility | N/A |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume